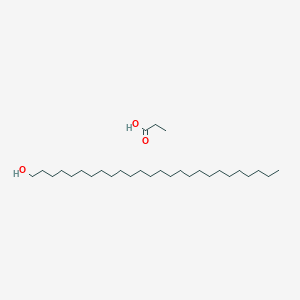

Hexacosan-1-ol;propanoic acid

Description

Overview of Long-Chain Fatty Alcohols in Academic Research

Long-chain fatty alcohols are aliphatic alcohols with a carbon backbone of at least six carbon atoms. contaminantdb.cafoodb.ca Hexacosan-1-ol, a 26-carbon saturated primary fatty alcohol, serves as a prime example of this class. ontosight.aiwikipedia.org These compounds are typically white, waxy solids at room temperature and are characterized by high melting points and insolubility in water, though they are soluble in organic solvents like chloroform. foodb.caontosight.aiwikipedia.org

In nature, Hexacosan-1-ol is found in the epicuticular wax and cuticle of many plant species, where it contributes to preventing water loss. ontosight.aiwikipedia.org Academic research has explored its role as a plant metabolite and its potential as an insecticide. nih.gov Studies have also investigated the potential biological activities of long-chain alcohols like Hexacosan-1-ol, including antimicrobial properties and their inclusion in policosanols, which are mixtures studied for potential therapeutic applications. ontosight.aiebi.ac.ukevitachem.com Their emollient properties also make them valuable components in the cosmetics and personal care industries. evitachem.com

Table 1: Properties of Hexacosan-1-ol

| Property | Value |

|---|---|

| IUPAC Name | hexacosan-1-ol nih.gov |

| Synonyms | Ceryl alcohol, n-Hexacosanol nih.govchemeo.com |

| Chemical Formula | C₂₆H₅₄O ontosight.aiwikipedia.org |

| Molecular Weight | 382.7 g/mol nih.gov |

| Appearance | White waxy solid nih.govevitachem.com |

| Melting Point | 79 to 81 °C (174 to 178 °F) wikipedia.org |

| Boiling Point | 240 °C (464 °F) wikipedia.org |

| Solubility in Water | Insoluble foodb.cawikipedia.org |

Overview of Short-Chain Carboxylic Acids in Academic Research

In contrast, short-chain carboxylic acids, such as propanoic acid, exhibit markedly different properties. Propanoic acid, also known as propionic acid, is a saturated fatty acid with a three-carbon chain. vedantu.comlmu.edu It exists as a clear, oily liquid with a pungent, rancid odor. creative-proteomics.comchemicalbook.combyjus.com Unlike its long-chain alcohol counterpart, propanoic acid is miscible with water, a property attributed to the ability of its carboxyl group to form hydrogen bonds with water molecules. creative-proteomics.comwikipedia.org

Propanoic acid is significant in various biological and industrial contexts. In human physiology, it is one of the major short-chain fatty acids (SCFAs) produced by the gut microbiota through the fermentation of dietary fiber. creative-proteomics.com It serves as an energy source, influences lipid metabolism, and may help regulate blood glucose levels. creative-proteomics.com Industrially, propanoic acid and its salts are widely used as food preservatives, particularly against mold, and as an intermediate in the synthesis of other chemicals, including polymers, pesticides, and pharmaceuticals. vedantu.comchemicalbook.comwikipedia.org

Table 2: Properties of Propanoic Acid

| Property | Value |

|---|---|

| IUPAC Name | Propanoic acid chemicalbook.com |

| Synonyms | Propionic acid, Ethylformic acid creative-proteomics.com |

| Chemical Formula | C₃H₆O₂ creative-proteomics.com |

| Molecular Weight | 74.08 g/mol creative-proteomics.com |

| Appearance | Oily, clear, and colorless liquid creative-proteomics.com |

| Melting Point | -20.5 °C (−4.9 °F) wikipedia.org |

| Boiling Point | 141 °C (286 °F) creative-proteomics.com |

| Solubility in Water | Miscible wikipedia.org |

Rationale for Investigating Intermolecular Associations between Hexacosan-1-ol and Propanoic Acid

The investigation into the intermolecular associations between two structurally and functionally diverse molecules like Hexacosan-1-ol and propanoic acid is driven by fundamental and applied scientific interests. The primary chemical interaction anticipated between an alcohol and a carboxylic acid is esterification, a condensation reaction that forms an ester and water, typically in the presence of an acid catalyst. unizin.orgchemguide.co.uk

The study of this specific pairing is compelling for several reasons:

Synthesis of a Novel Ester: The reaction between Hexacosan-1-ol and propanoic acid would yield hexacosyl propanoate, an ester combining a very long hydrophobic alkyl chain with a short-chain carboxylate group. The resulting compound would possess unique physicochemical properties, potentially creating a novel type of waxy substance with applications in cosmetics, as a lubricant, or as a plasticizer. chemguide.co.ukceon.rs

Elucidation of Reaction Mechanisms: The significant difference in chain length and polarity between the two reactants provides a valuable model for studying the dynamics of esterification. Research can explore how the steric hindrance and hydrophobicity of the long alkyl chain of Hexacosan-1-ol influence the reaction rate and yield when interacting with the small, polar propanoic acid molecule. ceon.rsresearchgate.net

Understanding Intermolecular Forces: Before a reaction occurs, the initial interactions are governed by intermolecular forces. In this mixture, these would include hydrogen bonding between the hydroxyl group of the alcohol and the carboxyl group of the acid, as well as van der Waals forces along the extensive hydrocarbon chain of the alcohol. unizin.orgquora.com Carboxylic acids are known to form strong hydrogen-bonded pairs called cyclic dimers, and studying how the presence of a long-chain alcohol affects this equilibrium is of academic interest. libretexts.org The interplay between the hydrophilic, hydrogen-bonding heads and the hydrophobic tails is central to understanding phenomena like solubility and self-assembly. libretexts.org

In essence, examining the association between Hexacosan-1-ol and propanoic acid offers insights into fundamental chemical principles of reactivity and intermolecular forces, while also opening avenues for the creation of new materials with specialized properties.

Structure

2D Structure

Properties

CAS No. |

646535-52-6 |

|---|---|

Molecular Formula |

C29H60O3 |

Molecular Weight |

456.8 g/mol |

IUPAC Name |

hexacosan-1-ol;propanoic acid |

InChI |

InChI=1S/C26H54O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27;1-2-3(4)5/h27H,2-26H2,1H3;2H2,1H3,(H,4,5) |

InChI Key |

GMBZKSSMVMAEBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCO.CCC(=O)O |

Origin of Product |

United States |

Academic Research on Hexacosan 1 Ol

Synthetic Methodologies for Hexacosan-1-ol

The production of hexacosan-1-ol and other long-chain alcohols can be achieved through various chemical, enzymatic, and biotechnological methods.

Chemo-Enzymatic and Chemical Synthesis Pathways

Chemo-enzymatic synthesis combines the efficiency of enzymatic reactions with the precision of chemical synthesis to produce complex molecules like long-chain alcohols. nih.gov These methods can be categorized by the strategic use of enzymes for tasks such as late-stage functionalization, generating reactive intermediates, or constructing complex molecular scaffolds. nih.gov

One common chemical route to produce fatty alcohols is through the catalytic hydrogenation of fatty acids derived from natural sources like plant and animal oils. nih.govgoogle.com For instance, the ALFOL® process, a well-established industrial method, involves a multi-step procedure including hydrogenation and hydrolysis to produce a range of alcohols. Another approach involves the reduction of methyl esters, which is particularly suitable for producing C12-C14 alcohols. researchgate.net

Enzymatic approaches offer high selectivity. For example, immobilized yeast alcohol dehydrogenase (YADH) from Saccharomyces cerevisiae has been shown to effectively catalyze the oxidation of very long-chain fatty alcohols, including tetracosanol (C24), to the corresponding fatty acid. nih.gov This demonstrates the potential for using enzymes in the synthesis and modification of compounds like hexacosan-1-ol.

| Synthesis Approach | Description | Key Features |

| Chemical Hydrogenation | Catalytic reduction of fatty acids or their esters. nih.govgoogle.com | Utilizes natural fats and oils as starting materials. nih.govgoogle.com |

| ALFOL® Process | Multi-step industrial process involving hydrogenation and hydrolysis. researchgate.net | Produces a spectrum of alcohol chain lengths. researchgate.net |

| Chemo-enzymatic Synthesis | Integration of chemical and enzymatic steps. nih.gov | High selectivity and efficiency. nih.gov |

| Enzymatic Oxidation/Reduction | Use of enzymes like alcohol dehydrogenases. nih.gov | Can be used for both synthesis and modification. nih.gov |

Biotechnological and Microbial Production Routes

Biotechnological production of long-chain fatty alcohols using engineered microorganisms is an emerging and more sustainable alternative to traditional chemical synthesis. nih.govfrontiersin.org This approach leverages the metabolic pathways of organisms like Escherichia coli and various yeasts to convert renewable feedstocks into fatty alcohols. nih.govnih.gov

The core of this technology is the use of fatty acyl-CoA reductases (FARs), enzymes that can reduce fatty acyl-CoA molecules to their corresponding primary alcohols. nih.govgoogle.com By expressing genes for these enzymes from various organisms (e.g., bacteria, plants, insects) in a microbial host, it's possible to produce fatty alcohols of specific chain lengths. google.com

Metabolic engineering strategies are crucial for optimizing production. These include:

Enhancing Precursor Supply : Increasing the intracellular pool of fatty acyl-CoAs, the substrates for FARs. nih.govfrontiersin.org

Blocking Competing Pathways : Deleting genes for pathways that consume fatty acyl-CoAs, such as β-oxidation. oup.comnih.gov

Improving Cofactor Availability : Ensuring a sufficient supply of reducing equivalents like NADPH, which is essential for the reductase enzymes. nih.gov

Host Selection : Utilizing oleaginous yeasts such as Yarrowia lipolytica and Rhodosporidium toruloides, which naturally produce high levels of lipids and can be engineered to channel these into fatty alcohol production. nih.govfrontiersin.orgnrel.gov

Significant progress has been made in this field, with engineered strains of E. coli and S. cerevisiae achieving fatty alcohol titers of up to 1.9 g/L and 1.2 g/L, respectively. nih.gov Even higher titers, over 8 g/L for C16-C18 fatty alcohols, have been reported in the oleaginous yeast Rhodosporidium toruloides. nih.gov Some engineered strains of Yarrowia lipolytica have been shown to produce fatty alcohols with chain lengths from 18 to 24 carbon atoms. frontiersin.org

| Microorganism | Engineering Strategy | Fatty Alcohol Production |

| Escherichia coli | Heterologous expression of FARs, blocking β-oxidation. nih.govnih.gov | Up to 1.9 g/L. nih.gov |

| Saccharomyces cerevisiae | Expression of FARs, metabolic pathway optimization. nih.gov | Up to 1.2 g/L. nih.gov |

| Yarrowia lipolytica | Expression of FARs from various sources. frontiersin.orgnrel.gov | Production of C18-C24 fatty alcohols. frontiersin.org |

| Rhodosporidium toruloides | Leveraging natural lipid accumulation. nih.gov | Over 8 g/L of C16-C18 fatty alcohols. nih.gov |

| Cyanobacteria | Expression of FARs and blocking of competing pathways. researchgate.net | Improved photosynthetic production of fatty alcohols. researchgate.net |

Environmental Transformation and Degradation Pathways of Long-Chain Alcohols

Long-chain alcohols like hexacosan-1-ol are subject to various environmental transformation and degradation processes, primarily driven by microbial activity.

Biodegradation Kinetics and Mechanisms in Aquatic Systems

Long-chain alcohols are generally considered to be readily biodegradable in aquatic environments. nih.gov Studies on linear fatty alcohols have shown that they biodegrade rapidly, with half-lives that can be on the order of minutes, although continuous use can lead to their sustained presence in the environment. usda.gov The biodegradability of these compounds is influenced by their physicochemical properties, such as water solubility, which decreases as the carbon chain length increases. researchgate.net

The biodegradation of aliphatic alcohols in aqueous environments has been shown to be efficient. For example, studies on oxyethylenated aliphatic alcohols demonstrated primary degradability of 75-98% within 10 days. nih.gov The degradation process often involves the breakdown of the molecule, and for some related compounds, this primarily occurs in the hydrophilic part of the molecule. nih.gov While long-chain alcohols are generally biodegradable, their low water solubility can be a limiting factor in the rate of degradation. researchgate.net

Enzymatic Degradation Systems in Microorganisms

Microorganisms possess enzymatic systems capable of degrading long-chain alcohols. The initial step in the aerobic degradation of these compounds is often the oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a fatty acid. This fatty acid can then enter the β-oxidation pathway to be completely metabolized.

Key enzymes involved in this process include:

Long-chain alcohol dehydrogenases (LCADs) : These enzymes catalyze the oxidation of long-chain alcohols to aldehydes. wikipedia.org They are found in a variety of microorganisms, including bacteria and yeasts. wikipedia.org For example, a long-chain-alcohol dehydrogenase from Geobacillus thermodenitrificans can oxidize a broad range of alcohols, up to 1-triacontanol (B3423078) (C30). uniprot.org An alcohol dehydrogenase from Rhodococcus erythropolis is active on long-chain secondary alcohols. nih.gov

Fatty aldehyde dehydrogenases (FALDHs) : These enzymes catalyze the oxidation of the resulting fatty aldehydes to fatty acids.

The activity of these enzymes can vary depending on the substrate. For instance, an immobilized yeast alcohol dehydrogenase has demonstrated activity on aliphatic alcohols with chain lengths up to 24 carbons. nih.gov The degradation of long-chain polymers by microbial enzymes is a key process in bioremediation, as it breaks down large molecules into smaller ones that can be further metabolized by a wider range of microorganisms. frontiersin.org

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the physicochemical and biological properties of chemicals based on their molecular structure. aftonchemical.com These models are valuable tools for assessing the environmental fate and potential toxicity of chemicals, including long-chain alcohols, often reducing the need for extensive and costly experimental testing. aftonchemical.comecetoc.org

For long-chain alcohols, QSAR models can predict properties such as:

Biodegradability : Predicting the rate and extent to which these compounds will be broken down by microorganisms in the environment. nih.gov

Bioaccumulation Potential : Estimating the likelihood of these substances accumulating in living organisms. While the high logKow values of long-chain alcohols suggest a potential for bioaccumulation, experimental data indicate they are not as bioaccumulative as predicted. nih.gov

Aquatic Toxicity : Predicting the potential harm to aquatic organisms. A QSAR model for the acute toxicity of long-chain alcohols to fish has been developed, showing a relationship between the octanol-water partition coefficient (Kow) and toxicity. researchgate.net

The reliability of QSAR predictions depends on the model being properly validated and the chemical falling within the model's applicability domain. aftonchemical.comecoitn.eu For homologous series like long-chain alcohols, QSARs can be particularly effective in predicting trends in their environmental properties. nih.gov

Advanced Theoretical and Computational Studies of Hexacosan-1-ol

The long-chain nature of Hexacosan-1-ol gives rise to complex behaviors that are increasingly being explored through sophisticated computational methods. These theoretical studies provide insights into its physical properties and interactions at a molecular level.

Molecular Modeling and Simulation Approaches for Solubility

The solubility of long-chain fatty alcohols like Hexacosan-1-ol is a critical parameter for their application in various formulations. Due to their amphiphilic nature, with a polar hydroxyl head and a long nonpolar hydrocarbon tail, their solubility in different solvents is complex. Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are powerful tools for investigating these phenomena.

MD simulations can model the behavior of individual molecules and their interactions within a solvent, providing a microscopic view of the solvation process. bohrium.com For long-chain alcohols, these simulations can predict how the molecules arrange themselves in a given solvent and the energetic favorability of these arrangements. The insolubility of Hexacosan-1-ol in water is primarily due to the large, hydrophobic tail, which disrupts the hydrogen-bonding network of water. In contrast, it is soluble in nonpolar organic solvents. researchgate.net

Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict the solubility of compounds in various solvents by calculating the chemical potential of the substance in the liquid phase. researchgate.netbiointerfaceresearch.com These models have been used to study the solubility of fatty acids and could be applied to long-chain alcohols to screen for optimal solvents in industrial processes. biointerfaceresearch.com

Table 1: Computational Approaches for Solubility Prediction

| Computational Method | Description | Application to Long-Chain Alcohols |

|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules, allowing for the study of interactions and conformations in different solvent environments. | Can predict the aggregation and solvation of long-chain alcohols, explaining their low water solubility and higher solubility in organic solvents. bohrium.com |

| COSMO-RS | A quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure. | Can be used to screen for suitable solvents for long-chain alcohols and predict their partitioning behavior in mixtures. researchgate.netbiointerfaceresearch.com |

Conformational Analysis and Intermolecular Interactions

The flexibility of the long alkyl chain of Hexacosan-1-ol allows it to adopt numerous conformations. Conformational analysis, often aided by computational methods, seeks to identify the most stable of these arrangements. nih.gov The conformation of long-chain alcohols can be influenced by the surrounding solvent and temperature. acs.org

Intermolecular interactions play a crucial role in the properties of Hexacosan-1-ol. The primary forces at play are:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or clusters of alcohol molecules. nih.gov

Van der Waals Forces: The long hydrocarbon chains interact through weaker van der Waals forces, which become significant due to the large surface area of the molecules. nih.gov

These interactions lead to the self-assembly of long-chain alcohols into ordered structures, such as monolayers at interfaces and bilayers in certain mixtures. rsc.org Quantum chemical calculations, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the energies of these intermolecular interactions and understand the contributions of different forces (electrostatic, induction, dispersion, and exchange-repulsion). nih.govnih.gov

Non-Biological Academic Applications of Long-Chain Fatty Alcohols in Materials Science

The unique properties of long-chain fatty alcohols like Hexacosan-1-ol make them valuable components in the development of advanced materials.

Role in Advanced Polymer and Surfactant Synthesis

Long-chain fatty alcohols are important precursors in the synthesis of a variety of polymers and surfactants.

In polymer synthesis , they can act as initiators in ring-opening polymerization (ROP) of cyclic esters, leading to the formation of polyesters with a fatty alcohol end-group. iaamonline.orgmdpi.comrsc.org This allows for the tuning of the polymer's properties, such as its hydrophobicity and crystallinity. Furthermore, fatty alcohols with chain lengths from C6 to C30 have been patented for use as plasticizers for polyhydroxybutyrate (B1163853) (PHB) and its copolymers, improving their processability and mechanical properties. cumhuriyet.edu.tr

In surfactant synthesis , the hydroxyl group of Hexacosan-1-ol can be chemically modified to create a variety of non-ionic and anionic surfactants. diva-portal.orgresearchgate.net For example, ethoxylation, the reaction with ethylene (B1197577) oxide, can produce alcohol ethoxylates, which are widely used as detergents and emulsifiers. The long alkyl chain of Hexacosan-1-ol provides the necessary hydrophobicity for these surfactant molecules.

Table 2: Applications of Long-Chain Fatty Alcohols in Polymer and Surfactant Synthesis

| Application | Role of Long-Chain Fatty Alcohol | Resulting Product/Effect |

|---|---|---|

| Polymer Synthesis | Initiator in Ring-Opening Polymerization | Polyesters with tailored properties iaamonline.orgmdpi.comrsc.org |

| Plasticizer | Improved flexibility and processability of polymers like PHB cumhuriyet.edu.tr |

| Surfactant Synthesis | Hydrophobic tail precursor | Non-ionic and anionic surfactants for use as detergents and emulsifiers diva-portal.orgresearchgate.net |

Integration into Waxy Coatings and Functional Materials

The waxy nature of Hexacosan-1-ol makes it a suitable component for various coatings and functional materials.

As a natural component of plant cuticular wax, Hexacosan-1-ol contributes to the water-repellent and protective properties of plant surfaces. researchgate.net This principle is applied in the formulation of waxy coatings for various industrial applications.

In the realm of functional materials , long-chain fatty alcohols and their derivatives are being explored for their potential in:

Phase Change Materials (PCMs) for Thermal Energy Storage: These materials absorb and release large amounts of latent heat during their solid-liquid phase transition. Long-chain fatty alcohols and their esters have been investigated as organic PCMs due to their high latent heat of fusion and chemical stability. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.trresearchgate.netresearchgate.netyoutube.com

Smart Coatings: While direct research on Hexacosan-1-ol in self-healing coatings is limited, the concept of encapsulating healing agents in microcapsules within a coating matrix is a growing field. researchgate.netyoutube.com The properties of long-chain alcohols could potentially be utilized in such systems.

Academic Research on Propanoic Acid

Synthetic Methodologies for Propanoic Acid

The production of propanoic acid has evolved to include a range of methods, from traditional petrochemical processes to more sustainable biotechnological and green chemistry routes. quora.comnih.gov

Historically, the industrial synthesis of propanoic acid has been dominated by petrochemical-based methods. quora.com A primary route is the hydroformylation of ethylene (B1197577) to produce propionaldehyde (B47417), which is then oxidized with oxygen to yield propanoic acid. nih.govcreative-proteomics.com Other established petrochemical processes include the Reppe process, which uses ethylene, carbon monoxide, and steam, and the Larson process, which starts from ethanol (B145695) and carbon monoxide with a boron trifluoride catalyst. quora.com Propanoic acid can also be obtained as a byproduct from the oxidation of propionaldehyde generated during the Fischer-Tropsch synthesis of fuel. quora.com

In recent years, there has been a significant shift towards utilizing bio-based feedstocks. Research has demonstrated the effective conversion of biomass-derived molecules into propanoic acid. Lactic acid, which can be produced from the fermentation of carbohydrates, can be transformed into propanoic acid over a cobalt catalyst in an aqueous medium. rsc.orgresearchgate.net This process can also directly convert carbohydrates like glucose, cellulose (B213188), and starch into propanoic acid. rsc.org Glycerol (B35011), a byproduct of biodiesel production, is another promising feedstock for making biomass-based propanoic acid economically competitive. nih.gov

Table 1: Comparison of Chemo-Catalytic Pathways for Propanoic Acid Synthesis

| Feedstock Type | Specific Feedstock(s) | Key Process | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Petrochemical | Ethylene, Carbon Monoxide, Steam | Reppe Process | Metal Carbonyls | quora.com |

| Petrochemical | Ethanol, Carbon Monoxide | Larson Process | Boron Trifluoride | quora.com |

| Petrochemical | Ethylene, CO, H₂ | Hydroformylation & Oxidation | Cobalt or Rhodium, then O₂ | nih.gov |

| Bio-based | Lactic Acid, Carbohydrates (Glucose, Cellulose) | Catalytic Conversion in Water | Cobalt catalyst with Zinc reductant | rsc.orgresearchgate.net |

| Bio-based | Glycerol, Molasses | Fermentation Precursor | Not Applicable | nih.gov |

Green chemistry principles are increasingly being applied to the synthesis of propanoic acid to develop more environmentally benign processes. A key focus is the use of renewable feedstocks like biomass, which reduces reliance on fossil fuels. researchgate.netnih.gov

One notable green approach is the catalytic conversion of lactic acid and other biomass carbohydrates in water, which serves as an excellent environmentally friendly reaction medium and a hydrogen source. researchgate.net The development of efficient and recyclable catalysts is central to these green methodologies. For instance, proline-based heteropolyoxometalates have been successfully used to catalyze the selective oxidation of 1-propanol (B7761284) to propanoic acid using hydrogen peroxide, a green oxidant. nih.gov Another example is the catalytic ketonization of propanoic acid to 3-pentanone (B124093) using a solid MnO₂/Al₂O₃ catalyst in a solvent-free, continuous flow system, which exemplifies a green chemical process. researchgate.net Furthermore, the use of carbon dioxide as a catalyst for the esterification of bio-derived carboxylic acids represents an innovative green route, avoiding the need for strong mineral acids. google.com

Biotechnological production of propanoic acid through fermentation is a well-established alternative to chemical synthesis, with a history of patented processes dating back decades. quora.comredalyc.org This method primarily utilizes specific strains of bacteria, most notably from the Propionibacterium genus, which are "generally recognized as safe" (GRAS) and are also used in cheese production. redalyc.org Other bacteria capable of producing propanoic acid include Selenomonas ruminantium, Clostridium, and Veillonella species. redalyc.org

The economic viability of fermentative production is enhanced by using inexpensive and renewable feedstocks, such as industrial wastes like glycerol or renewable sources like molasses and bagasse. nih.govnih.gov The fermentation process is influenced by several factors, including the microbial species, pH, temperature, carbon source, and nitrogen source. redalyc.org The optimal conditions for Propionibacterium growth are typically a temperature of 30–37°C and a pH of 6–7. Researchers have achieved high yields of propanoic acid by cultivating Propionibacterium acidipropionici in specialized culture systems. redalyc.orgejbiotechnology.info The simultaneous production of vitamin B12 alongside propanoic acid is also being explored to improve the economic feasibility of the fermentation process. ejbiotechnology.info

Table 2: Key Microorganisms in Propanoic Acid Fermentation

| Microorganism | Type | Key Characteristics | Common Feedstocks | Reference(s) |

|---|---|---|---|---|

| Propionibacterium species (e.g., P. acidipropionici) | Gram-positive bacteria | Facultative anaerobe, GRAS status | Glycerol, Glucose, Lactose, Molasses | nih.govredalyc.org |

| Selenomonas ruminantium | Gram-negative bacteria | Anaerobe | Carbohydrates | redalyc.org |

| Clostridium species | Gram-positive bacteria | Anaerobe | Various sugars |

Reaction Mechanisms and Catalysis Involving Propanoic Acid

The reactivity of propanoic acid is largely dictated by its carboxyl group, which allows it to undergo a variety of transformations, including oxidation, reduction, and derivatization.

The oxidation of primary alcohols and aldehydes is a fundamental route to carboxylic acids. nih.gov Specifically, 1-propanol can be oxidized to propanoic acid. nih.gov Traditional methods used strong, hazardous oxidants like chromate (B82759) or potassium permanganate, but greener alternatives using hydrogen peroxide with heteropolyoxometalate catalysts are being developed. nih.gov The oxidation of propionaldehyde is a key step in major industrial production routes. nih.gov Uncommon oxidative transformations, such as the oxidative decarbonylation of propanoic acid to form alcohols and esters in the presence of rhodium and copper catalysts, have also been observed in research settings. researchgate.net

The reduction of propanoic acid can lead to propanal or, more commonly, 1-propanol. acs.orgdoubtnut.com This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comquora.com Catalytic reduction using hydrogen gas over heterogeneous catalysts is also an important pathway. acs.org Studies using supported rhenium oxide (ReOx) catalysts, promoted by palladium (Pd), have shown that propanoic acid can be reduced to propanal and 1-propanol. acs.orgresearchgate.net Density functional theory (DFT) calculations suggest a mechanism where propanoic acid is first hydrogenated to a diol-like intermediate, which then dehydrates to form propanal, followed by further hydrogenation to 1-propanol. acs.org

The carboxyl group of propanoic acid is a versatile functional group that can be converted into various derivatives. fiveable.melibretexts.org These reactions, often classified as nucleophilic acyl substitutions, are central to the synthesis of many other compounds. libretexts.org

Esterification, the reaction of propanoic acid with an alcohol to form an ester, is a common derivatization. fiveable.melibretexts.org This reaction is often catalyzed by an acid. Esters of propanoic acid are used in fragrances, solvents, and polymers. fiveable.mewikipedia.org Another key derivatization is the conversion to amides through reaction with ammonia (B1221849) or amines (aminolysis). libretexts.org For analytical purposes, derivatization is often employed to improve detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net This involves reacting the carboxylic acid with a labeling agent to create a derivative that is more easily detected. nih.govthermofisher.com Propanoic acid can also be converted to more reactive derivatives like propanoyl chloride (an acyl halide) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.comquora.com These acyl halides are valuable intermediates for synthesizing other derivatives.

Advanced Theoretical and Computational Studies of Propanoic Acid

Theoretical and computational chemistry provides invaluable insights into the behavior of molecules at the atomic level. These methods have been applied to propanoic acid to understand its electronic structure, reactivity, and reaction mechanisms.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been employed to investigate the electronic properties of propanoic acid. These studies provide information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density reveals the reactive sites of the molecule. For propanoic acid, the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while the hydroxyl proton is acidic. Understanding the electronic structure is crucial for predicting the reactivity of propanoic acid in various chemical transformations, including its reactions with radicals, which are important in atmospheric chemistry.

Molecular dynamics (MD) simulations allow for the study of the time evolution of a system of atoms and molecules. For propanoic acid, MD simulations have been used to investigate the behavior of the molecule in different solvents and to study the dynamics of its reactions. By simulating the trajectory of the reacting species, researchers can identify and characterize transient species like reaction intermediates and transition states. This information is vital for elucidating reaction mechanisms. For instance, MD simulations can provide insights into the conformational changes that propanoic acid undergoes during a reaction and the role of solvent molecules in stabilizing transition states.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can include its reactivity. For propanoic acid and its derivatives, QSAR models can be developed to predict their reactivity in various reactions. These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed reactivity. For example, descriptors related to the electronic properties (like HOMO-LUMO gap) and steric properties can be used to predict the rate of esterification of a series of carboxylic acids, including propanoic acid.

Environmental and Industrial Aspects of Propanoic Acid Production and Management

The production and management of propanoic acid have significant environmental and industrial implications. Research in this area focuses on developing efficient and sustainable methods for its recovery and purification.

Reactive extraction is a promising technique for the recovery of carboxylic acids, including propanoic acid, from dilute aqueous solutions, such as fermentation broths. This method involves the use of an extractant that chemically reacts with the acid to form a complex that is more soluble in the organic phase. A common approach involves using a tertiary amine, such as tri-n-octylamine (TOA), dissolved in a suitable organic solvent. The propanoic acid is transferred from the aqueous phase to the organic phase through an acid-base reaction with the amine. Subsequent back-extraction can be performed to recover the propanoic acid from the organic phase. The efficiency of this process depends on factors such as the choice of extractant and solvent, the pH of the aqueous phase, and the temperature.

Table 2: Key Parameters in the Reactive Extraction of Propanoic Acid

| Parameter | Description | Impact on Efficiency |

| Extractant | The chemical agent that reacts with propanoic acid (e.g., Tri-n-octylamine). | The choice of extractant determines the extraction equilibrium and selectivity. |

| Solvent | The organic liquid in which the extractant is dissolved. | The solvent affects the solubility of the acid-extractant complex and the physical properties of the organic phase. |

| pH of Aqueous Phase | The acidity or basicity of the solution containing propanoic acid. | Lower pH values favor the undissociated form of the acid, which is more readily extracted. |

| Temperature | The operating temperature of the extraction process. | Temperature can influence the extraction equilibrium and the kinetics of the reaction. |

Sustainable Production and Waste Minimization in Chemical Processes

The imperative for sustainable industrial practices has driven significant research into greener manufacturing routes for essential chemicals, including propanoic acid. Traditionally produced from petrochemical feedstocks, contemporary research focuses on developing environmentally benign and economically viable alternatives. These efforts are centered on two primary strategies: biotechnological production through fermentation and advanced chemocatalytic processes that utilize renewable resources and minimize waste.

Biotechnological Production of Propanoic Acid

The biosynthesis of propanoic acid, primarily through bacterial fermentation, presents a promising renewable pathway. This approach leverages the metabolic capabilities of various microorganisms to convert low-cost, renewable feedstocks into high-value chemicals.

Detailed Research Findings:

Propionic acid is a natural product of the metabolism of several anaerobic bacteria, most notably species of Propionibacterium. redalyc.org These bacteria are capable of producing propanoic acid from a variety of carbon sources. Research has extensively explored the use of various substrates, including glycerol (a byproduct of biodiesel production), sugars, and even industrial and food waste, to make the process economically attractive. redalyc.orgacs.orgacs.orgrsc.org

One of the significant challenges in fermentative production is the inhibition of microbial growth and productivity by the accumulation of the propanoic acid product itself. redalyc.org To overcome this, various strategies have been investigated, such as in-situ product removal using reactive extraction and the development of acid-tolerant microbial strains through metabolic engineering. acs.orgejbiotechnology.info

The choice of substrate significantly influences the efficiency of the fermentation process. For instance, glycerol has emerged as a particularly promising feedstock due to its high degree of reduction, which can lead to higher yields of propanoic acid compared to sugars. nih.gov Studies have demonstrated that co-fermentation of different carbon sources, such as glucose and glycerol, can also enhance yield and productivity. nih.gov

Process optimization is another critical area of research. Factors such as pH, temperature, and the type of bioreactor can have a substantial impact on the final concentration and yield of propanoic acid. nih.gov For example, maintaining an optimal pH is crucial, as a drop in pH due to acid accumulation can inhibit the fermentation process. nih.govnih.gov Continuous fermentation processes with cell immobilization have been shown to improve productivity by maintaining a high density of microbial cells. nih.gov

Life cycle assessments have been conducted to evaluate the environmental footprint of bio-based propanoic acid production. These studies indicate that for the bioprocess to be sustainable, it needs to be highly efficient, with a high product titre (over 100 g/L) and productivity (over 2 g/(L·h)). lu.senih.gov Furthermore, the environmental benefits are closely tied to the sustainability of the raw materials and the energy sources used in the process. lu.senih.gov A comparative study has shown that bio-based production of propanoic acid from glycerol can result in a 34% reduction in CO2 emissions compared to petroleum-based methods. acs.orgacs.org

The following interactive data table summarizes key findings from various studies on the biotechnological production of propanoic acid.

Interactive Data Table: Biotechnological Production of Propanoic Acid

| Microorganism | Substrate(s) | Key Findings & Conditions | Propanoic Acid Concentration / Yield / Productivity | Reference |

| Propionibacterium acidipropionici | Glycerol | Maximum production achieved with a constant glycerol feed rate of 0.01 L/h (from 72-120 h). | Not specified in abstract | nih.gov |

| Propionibacterium acidipropionici | Jerusalem artichoke | Medium supplemented with 10 g/L yeast extract. | 40 g/L concentration, 0.26 g/(L·h) productivity | nih.gov |

| Propionibacterium acidipropionici | Glucose and Glycerol | Co-fermentation at a suitable mass ratio improved yield and concentration. | 29.2 g/L concentration | nih.gov |

| Propionibacterium freudenreichii (mutant strain) | Not specified | Mutant strain produced higher yield at a faster rate than the wild-type. | Not specified in abstract | nih.gov |

| Veillonella criceti | Lactate | High productivity rate observed. | 39 g/(L·h) productivity | nih.gov |

| Propionibacterium sp. | Sugars | Achieved commercial-level productivity and reduced media costs. | 0.55 g/g yield | rsc.org |

| Propionibacterium acidipropionici | Medium with 0.4 mM cobalt sepulchrate | Cultivated in a three-electrode amperometric culture system. | 0.973 g/g yield (maximum reported) | redalyc.orgejbiotechnology.info |

Chemocatalytic Routes for Sustainable Propanoic Acid Production

In parallel with biotechnological methods, chemocatalytic processes offer alternative sustainable pathways to propanoic acid, often utilizing biomass-derived platform molecules. These methods focus on high efficiency, selectivity, and catalyst recyclability to minimize waste.

Detailed Research Findings:

A significant area of research is the catalytic conversion of lactic acid, which can be readily produced from the fermentation of carbohydrates. Several catalytic systems have been developed for the hydrodeoxygenation of lactic acid to propanoic acid.

For instance, a cobalt catalyst with zinc as a reductant in an aqueous medium has been shown to be effective for converting lactic acid, as well as directly from carbohydrates like glucose and cellulose, to propanoic acid. rsc.orgresearchgate.net This process operates at 250 °C and has achieved a maximum yield of 58.8%. rsc.orgresearchgate.net The catalyst demonstrated good recyclability, maintaining its activity over four cycles. rsc.org

Another novel approach involves a metal-free catalytic system using sodium iodide (NaI) as the catalyst for the highly selective transformation of lactic acid to propanoic acid, achieving a yield of over 99% under optimal conditions. rsc.org This system is notable for its simplicity and the ease of product separation, offering a green and efficient route from biomass resources. rsc.org

Molybdenum-based catalysts, such as a MoS₂/MoO₃ composite, have also been investigated for the hydrodeoxygenation of lactic acid. rsc.org This composite catalyst, with its unique structure and surface defects, exhibited high conversion (90.4%) and selectivity (88.4%) towards propanoic acid and could be reused for five cycles with minimal loss of activity. rsc.org

Beyond lactic acid, direct catalytic conversion of biomass is being explored. The aqueous phase partial oxidation (APPO) process uses heterogeneous catalysts to break down solid biomass, such as wood and corn stover, into organic acids under mild conditions. aiche.org

A recent innovative approach has demonstrated the photocatalytic upcycling of polyethylene (B3416737) (PE) plastic waste into ethylene and propanoic acid. nih.gov Using an atomically dispersed palladium on titanium dioxide (Pd₁-TiO₂) photocatalyst under mild conditions, a propanoic acid production of 164.4 µmol hour⁻¹ with 98.8% selectivity was achieved. nih.gov This process represents a circular economy approach, turning problematic plastic waste into a valuable chemical.

The following interactive data table summarizes key findings from various studies on the chemocatalytic production of propanoic acid.

Interactive Data Table: Chemocatalytic Production of Propanoic Acid

| Catalyst | Substrate(s) | Key Findings & Conditions | Conversion / Selectivity / Yield | Reference |

| Cobalt with Zinc reductant | Lactic Acid, Glucose, Cellulose | Aqueous media, 250 °C, 2 hours. Catalyst is recyclable. | 58.8% yield (max) | rsc.orgresearchgate.net |

| Sodium Iodide (NaI) | Lactic Acid | Metal-free system, reusable for five cycles without loss of activity. | >99% yield | rsc.org |

| MoS₂/MoO₃ composite | Lactic Acid | Hydrothermal synthesis and oxidative desulfurization preparation. Recyclable for five cycles. | 90.4% conversion, 88.4% selectivity | rsc.org |

| HZSM-5 | Propanoic Acid (model compound) | Fixed-bed micro-reactor, 330–410 °C. Part of a broader study on bio-oil conversion. | Not specified | bohrium.comosti.gov |

| Atomically dispersed Palladium on TiO₂ (Pd₁-TiO₂) | Polyethylene (PE) plastic waste | Photocatalytic process under moderate conditions. | 164.4 µmol hour⁻¹ production rate, 98.8% selectivity | nih.gov |

Intermolecular Associations and Hybrid Systems of Hexacosan 1 Ol and Propanoic Acid

Supramolecular Chemistry of Long-Chain Alcohols and Short-Chain Carboxylic Acids

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are non-covalent. mpg.de In the context of hexacosan-1-ol and propanoic acid, the primary forces at play are hydrogen bonds, which are significantly stronger than van der Waals forces but weaker than covalent or ionic bonds. unacademy.com

The hydroxyl (-OH) group of hexacosan-1-ol and the carboxyl (-COOH) group of propanoic acid are both capable of acting as hydrogen bond donors and acceptors. unizin.org This dual capability allows for the formation of a network of hydrogen bonds between the two types of molecules. unacademy.comnih.gov Carboxylic acids have a strong tendency to form dimers, where two molecules are held together by two hydrogen bonds in a cyclic arrangement. libretexts.orgorgchemboulder.com

Studies on similar systems, such as those involving monocarboxylic acids and alcohols, have shown that the formation of stable hydrogen-bonded networks is crucial for the self-assembly into vesicles and other complex structures. nih.govresearchgate.net The interplay between the hydrophilic head groups (hydroxyl and carboxyl) and the hydrophobic tails (the alkyl chains) dictates the final architecture of the self-assembled system.

The strong and directional nature of hydrogen bonds between carboxylic acids and alcohols can facilitate the formation of co-crystals. tbzmed.ac.ir A co-crystal is a multi-component crystalline solid where the different molecular species are held together in a stoichiometric ratio by non-covalent interactions. tbzmed.ac.irnih.gov The selection of a suitable co-former, in this case, propanoic acid for hexacosan-1-ol, is critical for successful co-crystallization and can lead to the formation of new solid-state forms with distinct physical properties. nih.gov

The formation of co-crystals versus salts is determined by the difference in the pKa values of the components. A small difference (less than 0) typically leads to co-crystal formation, while a larger difference (greater than 2 or 3) suggests proton transfer and salt formation. nih.gov Carboxylic acids are common co-formers due to their ability to form robust hydrogen bonds. nih.gov

The resulting solid-state form will have a unique crystal lattice, which can be determined using X-ray diffraction techniques. The long alkyl chain of hexacosan-1-ol is expected to play a significant role in the packing of the molecules within the crystal, likely leading to a layered structure with alternating polar and non-polar regions. The specific geometry and stoichiometry of the co-crystal will depend on the precise nature of the hydrogen bonding network and the steric requirements of the alkyl chains.

Esterification Product Synthesis and Characterization

The reaction between a carboxylic acid and an alcohol to form an ester is a classic condensation reaction. unizin.orgquora.com In the case of hexacosan-1-ol and propanoic acid, the reaction yields hexacosyl propanoate and water. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible. quora.comyoutube.com

The synthesis of long-chain esters can sometimes be challenging due to the limited solubility of the long-chain alcohol. acs.org Homogeneous esterification methods, where the reactants are in the same phase, are often more effective and allow for more uniform distribution of the ester groups. nih.gov

Table 1: Esterification of Hexacosan-1-ol and Propanoic Acid

| Reactant 1 | Reactant 2 | Product | Byproduct | Catalyst |

| Hexacosan-1-ol | Propanoic Acid | Hexacosyl Propanoate | Water | Acid (e.g., H₂SO₄) |

The characterization of the resulting ester, hexacosyl propanoate, would involve a variety of analytical techniques. taylorfrancis.com Chromatography, for instance, is a vital tool for the separation and identification of long-chain fatty acid derivatives. taylorfrancis.com Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the ester. The IR spectrum would show the appearance of a characteristic ester carbonyl (C=O) stretch and the disappearance of the broad O-H stretch from the carboxylic acid and alcohol. pressbooks.pub NMR spectroscopy would provide detailed information about the connectivity of the atoms in the molecule. acs.org

The physical properties of hexacosyl propanoate, such as its melting point, would be significantly different from those of the starting materials. Long-chain esters are often waxy solids at room temperature. libretexts.org

Spectroscopic and Diffraction Techniques for Investigating Intermolecular Associations

A suite of powerful analytical techniques is available to probe the non-covalent interactions between hexacosan-1-ol and propanoic acid, as well as to characterize their ordered structures.

Spectroscopic techniques are invaluable for detecting and characterizing the hydrogen bonds that govern the association of alcohols and carboxylic acids.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in bond vibrations caused by hydrogen bonding. khanacademy.org The O-H stretching vibration of a free, non-hydrogen-bonded alcohol typically appears as a sharp band. libretexts.org In the presence of hydrogen bonding, this band becomes broader and shifts to a lower frequency (wavenumber). libretexts.orgquora.com Carboxylic acids exhibit a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen-bonded dimerization. orgchemboulder.comlibretexts.orgoregonstate.eduopenstax.org When hexacosan-1-ol and propanoic acid interact, changes in the shape, width, and position of these O-H bands provide direct evidence of the formation of intermolecular hydrogen bonds between the two species. The carbonyl (C=O) stretching frequency of the carboxylic acid is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber upon dimerization or interaction with the alcohol. libretexts.orgopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying intermolecular interactions at the atomic level. koreascience.krnih.govresearchgate.neteurekaselect.com The chemical shift of the hydroxyl proton of the alcohol and the carboxylic acid proton are highly sensitive to their electronic environment and, therefore, to hydrogen bonding. libretexts.orgopenstax.orglibretexts.org The formation of hydrogen bonds typically causes these proton signals to shift downfield (to a higher ppm value). openstax.orglibretexts.org In some cases, the exchange rate of these protons can affect the appearance of the signals, sometimes leading to broadening. oregonstate.eduopenstax.orglibretexts.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms in the interacting molecules, further elucidating the structure of the self-assembled system.

Table 2: Spectroscopic Signatures of Intermolecular Interactions

| Technique | Spectral Feature | Observation upon H-Bonding |

| IR Spectroscopy | O-H Stretch (Alcohol) | Broadening and shift to lower frequency libretexts.orgquora.com |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad absorption orgchemboulder.comlibretexts.orgoregonstate.eduopenstax.org |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | Shift to lower frequency libretexts.orgopenstax.org |

| ¹H NMR Spectroscopy | -OH and -COOH Protons | Downfield chemical shift openstax.orglibretexts.org |

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a co-crystal of hexacosan-1-ol and propanoic acid is formed, single-crystal XRD can be used to solve its crystal structure with atomic resolution. This would reveal the precise bond lengths, bond angles, and intermolecular distances, providing unambiguous evidence of the hydrogen bonding network and the packing of the molecules in the crystal lattice.

Powder X-ray diffraction (PXRD) is a complementary technique that is useful for analyzing polycrystalline samples. researchgate.netresearchgate.net It can be used to identify the formation of a new crystalline phase, such as a co-crystal, as its diffraction pattern will be distinct from those of the individual components. researchgate.net PXRD is also valuable for studying the different solid-state forms (polymorphs) that may exist and for monitoring the kinetics of co-crystal formation. researchgate.net For long-chain compounds like hexacosan-1-ol, XRD patterns often show characteristic reflections corresponding to the long spacing of the alkyl chains, providing information about the layered nature of the structure. scribd.com

Compound Names

Computational Prediction of Interaction Energies and Stable Architectures

The association between hexacosan-1-ol and propanoic acid is primarily driven by non-covalent interactions, most notably hydrogen bonding and van der Waals forces. Computational chemistry offers a suite of tools to model these interactions with a high degree of accuracy, predicting both the strength of the association and the geometric arrangement of the molecules.

Theoretical Approaches to Calculating Interaction Energies

The fundamental principle behind calculating the interaction energy is to compare the total energy of the interacting complex (the supramolecular system) with the sum of the energies of the individual, isolated molecules. rsc.org This energy difference, often referred to as the binding energy, quantifies the stability of the complex.

A common approach involves the following equation:

Interaction Energy = E(complex) - [E(molecule A) + E(molecule B)]

Where:

E(complex) is the total energy of the stable hexacosan-1-ol and propanoic acid assembly.

E(molecule A) is the energy of an isolated hexacosan-1-ol molecule.

E(molecule B) is the energy of an isolated propanoic acid molecule.

A negative interaction energy signifies that the formation of the complex is an energetically favorable process.

Several computational methods are employed to calculate these energies:

Density Functional Theory (DFT): DFT is a quantum mechanical method that is widely used to investigate the electronic structure of molecules. It is particularly effective for accurately predicting the geometries and energies of hydrogen-bonded systems. researchgate.netnih.gov DFT calculations can elucidate how the electron density shifts as the two molecules interact, providing a detailed picture of the bonding. For instance, studies on acetic acid and propionic acid complexes show that hydrogen bonding significantly affects the C=O bond length and its corresponding vibrational frequency, a phenomenon that DFT can model. nih.gov

Molecular Mechanics (MM): Molecular mechanics methods, such as MM2, use classical physics to model molecular systems. rsc.org These methods are computationally less intensive than DFT and are well-suited for large molecules like hexacosan-1-ol. MM calculations can break down the total interaction energy into distinct components, such as hydrogen-bonding energy, electrostatic energy (due to charge distributions), and van der Waals energy (arising from temporary fluctuations in electron density). rsc.org

Semi-empirical Quantum Methods: Methods like PM3 offer a balance between the accuracy of ab initio methods (like DFT) and the speed of molecular mechanics. acs.orgnih.gov They are used to calculate thermodynamic parameters for the formation of clusters and dimers of aliphatic alcohols and carboxylic acids, which is directly relevant to the hexacosan-1-ol and propanoic acid system. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions. ualberta.caresearchgate.net This method is invaluable for understanding how the molecules in a hexacosan-1-ol and propanoic acid mixture would behave in a bulk phase, how they would arrange themselves at an interface, and how the long alkyl chain of hexacosan-1-ol influences the mobility and clustering of the system. ualberta.carsc.org

Prediction of Stable Architectures

The most stable architecture for the hexacosan-1-ol and propanoic acid system is expected to be dominated by a strong hydrogen bond between the hydroxyl group (-OH) of the alcohol and the carboxylic acid group (-COOH) of the acid. The carboxylic acid group itself contains both a hydrogen bond donor (the OH part) and a hydrogen bond acceptor (the C=O part). This allows for several potential hydrogen-bonding motifs.

Computational modeling predicts the most likely stable architectures by exploring the potential energy surface of the system. This involves calculating the interaction energy for a multitude of different orientations and distances between the two molecules. The arrangements that correspond to the lowest energy minima on this surface are the predicted stable structures.

For a 1:1 complex of hexacosan-1-ol and propanoic acid, the most probable stable architecture would involve a primary hydrogen bond where the acidic proton of propanoic acid is donated to the oxygen of the alcohol's hydroxyl group. A secondary, weaker hydrogen bond might also form between the alcohol's hydroxyl proton and the carbonyl oxygen of the acid, creating a stable cyclic arrangement. Theoretical studies on similar alcohol-acid systems confirm the prevalence of such dimer formations. acs.orgnih.gov

Illustrative Data from Analogous Systems

While specific experimental data for the hexacosan-1-ol/propanoic acid complex is unavailable, computational studies on analogous systems provide representative values for interaction energies and bond lengths. The following tables illustrate the type of data that computational predictions can generate.

Table 1: Calculated Interaction Energies for Alcohol-Carboxylic Acid Analogs

| Interacting Pair | Computational Method | Total Interaction Energy (kcal/mol) | Hydrogen Bond Contribution (kcal/mol) |

| Methanol - Acetic Acid | DFT (B3LYP/6-311++G) | -7.8 | -6.5 |

| Ethanol (B145695) - Acetic Acid | DFT (B3LYP/6-311++G) | -8.2 | -6.9 |

| Propanol - Propanoic Acid | MM2 | -5.8 | -4.1 |

| Butanol - Butanoic Acid | PM3 | -6.1 | -4.3 |

This table presents hypothetical yet representative data based on typical values found in computational chemistry literature for short-chain alcohols and carboxylic acids.

Table 2: Predicted Hydrogen Bond Geometries in Alcohol-Acid Complexes

| Complex | Hydrogen Bond Type | Predicted H-Bond Length (Å) | Predicted Bond Angle (°) |

| Methanol - Acetic Acid | O-H···O | 1.75 | 175 |

| Ethanol - Acetic Acid | O-H···O | 1.73 | 176 |

| Propanol - Propanoic Acid | O-H···O | 1.78 | 174 |

| Butanol - Butanoic Acid | O-H···O | 1.77 | 174 |

This table contains illustrative data derived from computational studies on analogous systems to demonstrate the geometric parameters predicted by modeling.

These computational predictions are crucial for understanding the fundamental chemistry of how hexacosan-1-ol and propanoic acid interact at a molecular level. They provide a theoretical framework for predicting the stability and structure of their hybrid systems, which is essential for the rational design of materials and formulations incorporating these and similar compounds.

Advanced Methodologies in the Study of Hexacosan 1 Ol and Propanoic Acid Systems

Spectroscopic Characterization Techniques

The interaction and potential esterification of hexacosan-1-ol and propanoic acid can be extensively studied using various spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and bonding within the system.

Fourier-Transform Infrared (FTIR) Spectroscopy is a fundamental tool for identifying functional groups. In the context of the hexacosan-1-ol and propanoic acid system, FTIR can confirm the presence of the starting materials and the formation of the ester, hexacosan-1-ol propanoate.

Key spectral features include:

Hexacosan-1-ol: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group. researchgate.net

Propanoic Acid: A very broad O-H stretching band from the carboxylic acid dimer, typically appearing between 3300-2500 cm⁻¹, and a sharp C=O stretching peak around 1700-1725 cm⁻¹.

Hexacosan-1-ol Propanoate: The disappearance of the broad O-H bands from both the alcohol and carboxylic acid, and the appearance of a new, strong C=O stretching band for the ester at approximately 1735-1750 cm⁻¹. researchgate.net A characteristic C-O stretching band for the ester will also be present around 1170-1180 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms.

¹H NMR: For hexacosan-1-ol, characteristic signals include a triplet at approximately 0.88 ppm for the terminal methyl group and a multiplet around 1.26 ppm for the long methylene (B1212753) chain. nih.gov Propanoic acid shows a triplet for the methyl group, a quartet for the methylene group, and a singlet for the acidic proton which is typically downfield. docbrown.infonagwa.com Upon esterification, the chemical shifts of the protons near the oxygen atom in both the alcohol and acid moieties will change significantly.

¹³C NMR: Hexacosan-1-ol shows a peak for the carbon attached to the hydroxyl group at around 63.14 ppm, with other methylene carbons appearing in the 22-33 ppm range. nih.gov Propanoic acid exhibits distinct signals for its three carbon atoms. docbrown.info The formation of the ester results in a new set of signals, with the carbonyl carbon of the ester appearing at a characteristic downfield shift.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. For hexacosan-1-ol propanoate, the molecular ion peak would confirm the successful esterification. The fragmentation pattern can provide further structural information. nist.gov

| Technique | Hexacosan-1-ol | Propanoic Acid | Hexacosan-1-ol Propanoate |

| FTIR (cm⁻¹) | ~3200-3400 (O-H stretch) researchgate.net | ~3300-2500 (O-H stretch), ~1700-1725 (C=O stretch) | ~1735-1750 (C=O stretch), ~1170-1180 (C-O stretch) researchgate.net |

| ¹H NMR (ppm) | ~0.88 (CH₃), ~1.26 (CH₂) nih.gov | Triplet (CH₃), Quartet (CH₂), Singlet (COOH) docbrown.infonagwa.com | Shifted signals for protons near the ester linkage |

| ¹³C NMR (ppm) | ~63.14 (CH₂OH), ~22-33 (CH₂) nih.gov | Distinct signals for each carbon docbrown.info | Characteristic downfield shift for carbonyl carbon |

| Mass Spec. | Molecular ion peak confirms M.W. | Molecular ion peak confirms M.W. | Molecular ion peak confirms M.W. of the ester nist.gov |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of the hexacosan-1-ol and propanoic acid system and for assessing the purity of the resulting ester. taylorfrancis.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Due to the high boiling point of hexacosan-1-ol and its ester, high-temperature GC is necessary. oup.com The retention times of the components are influenced by their volatility and interaction with the stationary phase. nih.govresearchgate.net GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for both quantification and identification. researchgate.net The purity of the synthesized ester can be determined by the presence of a single, sharp peak corresponding to the ester, with the absence of peaks from the starting materials.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. For the analysis of long-chain alcohols and carboxylic acids, reversed-phase HPLC is commonly employed. nih.govsielc.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. sielc.com The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), can be adjusted to optimize the separation. researchgate.net Ion-exclusion chromatography can also be utilized for the separation of carboxylic acids. nih.gov

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase. nih.govresearchgate.net | Separation based on partitioning between a stationary and mobile phase. sielc.com |

| Application | Separation of volatile and semi-volatile compounds. oup.comresearchgate.net | Separation of a wide range of compounds, including non-volatile ones. nih.govsielc.com |

| Stationary Phase | Typically a high-temperature capillary column. oup.com | Commonly a C18 reversed-phase column. nih.gov |

| Mobile Phase | Inert carrier gas (e.g., nitrogen, helium). oup.com | A mixture of solvents (e.g., water, acetonitrile). researchgate.net |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net | UV detector, Refractive Index detector, MS. |

| Purity Assessment | A single peak indicates high purity. | A single, symmetrical peak suggests high purity. |

Advanced Microscopy for Supramolecular Assemblies

Advanced microscopy techniques allow for the visualization of the supramolecular structures formed by hexacosan-1-ol, propanoic acid, and their ester at the nanoscale. These techniques are crucial for understanding the self-assembly and crystallization behavior of these long-chain molecules.

Scanning Tunneling Microscopy (STM) can be used to study the self-assembly of these molecules on conductive surfaces like graphite. nih.govresearchgate.net STM provides real-space images of the ordered monolayers formed by the long-chain alcohols and carboxylic acids, revealing details about their packing and orientation. nih.govresearchgate.net

Atomic Force Microscopy (AFM) is another powerful tool for imaging the surface topography of the molecular assemblies. AFM can be operated in various modes to probe not only the structure but also the mechanical properties of the self-assembled layers.

Electron Microscopy , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers high-resolution imaging of the crystalline structures. TEM can reveal the internal structure of the crystals, while SEM provides detailed information about the surface morphology and crystal habits. nih.gov These techniques have been used to study the organization of similar long-chain compounds and their assemblies. nih.govtandfonline.com

Calorimetric Methods for Energetic Characterization

Calorimetric methods are employed to study the thermal properties and energetic changes associated with phase transitions and interactions in the hexacosan-1-ol and propanoic acid system.

Differential Scanning Calorimetry (DSC) is a key technique for determining the melting points, transition temperatures, and enthalpies of fusion of the individual components and their mixtures. researchgate.netresearchgate.net By analyzing the DSC thermograms, one can identify the formation of eutectic mixtures or new crystalline phases. The phase behavior of long-chain esters is complex and can be systematically studied using DSC. nih.gov

Isothermal Titration Calorimetry (ITC) can be used to directly measure the heat changes associated with the binding interactions between hexacosan-1-ol and propanoic acid in solution. This technique can provide thermodynamic parameters such as the binding affinity, enthalpy, and entropy of the interaction, which are crucial for understanding the driving forces behind their association.

| Method | Information Obtained | Relevance to Hexacosan-1-ol/Propanoic Acid System |

| Differential Scanning Calorimetry (DSC) | Melting points, transition temperatures, enthalpies of fusion. researchgate.netresearchgate.net | Characterization of thermal properties of reactants and products, identification of new crystalline phases, and study of phase behavior. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, and entropy of interaction. | Direct measurement of the thermodynamics of association between the alcohol and acid in solution. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional chemical synthesis of wax esters, including Hexacosan-1-ol; propanoic acid, often involves high temperatures, significant pressure, and the use of catalysts that can be environmentally challenging. oup.com The future of its synthesis lies in the adoption of greener and more sustainable methods.

A significant area of research is the development of novel, environmentally friendly catalytic systems. labmanager.com This includes the use of solid acid catalysts, such as ion-exchange resins like Dowex H+, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov The use of acetonitrile (B52724) as a greener solvent alternative to hazardous chlorinated or amide solvents in reactions like the Steglich esterification is another promising approach. jove.com This method has shown comparable reaction rates and yields to traditional methods while simplifying product purification. jove.com

Furthermore, research into cross-dehydrogenative coupling (CDC) reactions presents an atom-economical approach to ester synthesis. labmanager.com These reactions, which activate C-H bonds, can directly form esters with high efficiency and minimal waste, using environmentally benign oxidants like molecular oxygen. labmanager.com The development of bimetallic oxide nanocluster catalysts has shown exceptional activity in such reactions. labmanager.com

Table 1: Comparison of Synthetic Routes for Ester Production

| Synthesis Method | Catalyst/Reagents | Solvent | Key Advantages |

| Traditional Fischer Esterification | Strong mineral acids (e.g., H₂SO₄) | Often excess alcohol or inert solvent | Well-established, versatile |

| Steglich Esterification (Greener) | Carbodiimides, DMAP | Acetonitrile | Milder conditions, avoids hazardous solvents |

| Dowex H+/NaI Approach | Dowex H+ resin, Sodium Iodide | Minimal or no solvent | Reusable catalyst, simple workup |

| Cross-Dehydrogenative Coupling | Bimetallic oxide nanoclusters | Varies | High atom economy, uses O₂ as oxidant |

This table provides a simplified comparison of different ester synthesis methods, highlighting the move towards more sustainable practices.

Exploration of Bio-Inspired Catalysis for Compound Transformations

Nature provides a blueprint for highly efficient and selective chemical transformations. Bio-inspired catalysis, particularly the use of enzymes, is a rapidly growing field for the synthesis of esters like Hexacosan-1-ol; propanoic acid. cnr.it Lipases, enzymes that catalyze the hydrolysis of fats in nature, are particularly well-suited for esterification reactions in non-aqueous environments. oup.comnih.gov

Lipase-catalyzed synthesis offers several advantages over traditional chemical methods, including:

Mild Reaction Conditions: These reactions typically occur at moderate temperatures and pressures, reducing energy consumption. oup.comnih.gov

High Selectivity: Lipases can exhibit high specificity for certain substrates, leading to purer products and fewer side reactions. dss.go.th

Solvent-Free Systems: In some cases, the reaction can be carried out without a solvent, simplifying downstream processing. dss.go.th

Researchers are actively screening various lipases, such as those from Candida, Rhizomucor, and Pseudomonas species, to find the most effective catalysts for long-chain wax ester synthesis. nih.govdss.go.thnih.gov The optimization of reaction parameters, including temperature, substrate molar ratio, and water activity, is crucial for maximizing yield and efficiency. nih.gov Immobilizing enzymes on solid supports is another key strategy to enhance their stability and reusability, making the process more economically viable. cnr.it

Table 2: Investigated Lipases for Wax Ester Synthesis

| Lipase Source | Key Findings | Reference |

| Alcaligenes sp. | High ester synthesis (around 60%) within 2 hours. | dss.go.th |

| Chromobacterium viscosum | High ester synthesis (around 60%) within 48 hours. | dss.go.th |

| Candida rugosa (immobilized) | Achieved up to 91% conversion in wax ester synthesis. | cnr.it |

| Rhizomucor miehei (Lipozyme RMIM) | Reaction time and enzyme amount are significant factors. | nih.gov |

| Candida antarctica (Novozym 435) | Reaction time, temperature, molar ratio, and enzyme amount are important. | nih.gov |

This table summarizes findings from studies on various lipases for the synthesis of wax esters.

Rational Design of Hybrid Materials with Tunable Properties

The long aliphatic chain of Hexacosan-1-ol and the propanoic acid moiety give the resulting ester unique physical properties, making it a candidate for incorporation into advanced hybrid materials. The rational design of such materials focuses on tailoring their properties for specific applications.

One area of exploration is the use of long-chain esters in the development of sustainable polymers. acs.org By incorporating long acyl chains derived from renewable resources into polymer backbones, such as cellulose (B213188), it is possible to create materials with enhanced hydrophobicity and specific mechanical and thermal properties. acs.org The structure of the long-chain component can significantly influence the final properties of these mixed cellulose esters. acs.org

Furthermore, the self-assembly of long-chain molecules is a key area of interest. rsc.org Understanding how molecules like Hexacosan-1-ol; propanoic acid arrange themselves on surfaces can lead to the creation of thin films and coatings with controlled morphology and functionality. The presence of branches or other functional groups along the chain can influence the packing and domain formation of these molecules. rsc.org

Predictive Modeling for Complex Chemical Systems

The development of predictive models offers a powerful tool to accelerate research and development related to Hexacosan-1-ol; propanoic acid. acs.org These computational approaches can simulate molecular interactions and reaction behavior, reducing the need for extensive and time-consuming experimental work. acs.org

Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are being used to predict the phase behavior, kinetics, and equilibrium states of esterification reactions. acs.orgd-nb.info These models can account for the influence of solvents and catalysts on reaction rates and yields, allowing for the a priori identification of optimal reaction conditions. d-nb.infonih.govnih.gov

Kinetic modeling is also crucial for understanding and optimizing reaction pathways. researchgate.net By developing models that can predict reaction kinetics as a function of various parameters, such as catalyst concentration and reactant ratios, researchers can design more efficient and controlled synthetic processes. d-nb.info These predictive tools are essential for scaling up production and ensuring consistent product quality.

Q & A

Q. How can researchers determine the purity of Hexacosan-1-ol and propanoic acid in a mixture?

- Methodological Answer : Purity analysis typically involves chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For Hexacosan-1-ol, GC with flame ionization detection (FID) is suitable due to its high molecular weight and low volatility, while propanoic acid can be analyzed via HPLC using a C18 column and UV detection at 210 nm. Calibration curves with certified standards are essential for quantification .

Q. What thermodynamic parameters should be considered when analyzing phase transitions of propanoic acid?

- Methodological Answer : Key parameters include entropy change (ΔS), enthalpy change (ΔH), and Gibbs free energy (ΔG). For example, at temperatures below its normal melting point (-21°C), propanoic acid’s freezing process has ΔS < 0 (disorder decreases) and ΔH < 0 (exothermic). ΔG determines spontaneity: ΔG < 0 indicates spontaneous freezing at -18°C. Differential Scanning Calorimetry (DSC) can experimentally measure these values .

Q. What synthetic routes are used to produce Hexacosan-1-ol from primary alcohols?